N-(3,4-difluorophenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-(3,4-Difluorophenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a triazolopyridine sulfonamide derivative featuring a 3-ethyl substituent on the triazolo ring and a 3,4-difluorophenyl sulfonamide group. The ethyl group at position 3 and the difluorophenyl moiety likely influence its pharmacokinetic properties, including lipophilicity and target binding.
Properties
Molecular Formula |
C14H12F2N4O2S |
|---|---|
Molecular Weight |
338.33 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
InChI |
InChI=1S/C14H12F2N4O2S/c1-2-13-17-18-14-6-4-10(8-20(13)14)23(21,22)19-9-3-5-11(15)12(16)7-9/h3-8,19H,2H2,1H3 |
InChI Key |
ARLDVFNMAHZAOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the formation of the triazole ring followed by its fusion with the pyridine ring. One common method involves the use of dicationic molten salts as catalysts, which facilitate the reaction under solvent-free conditions or in ethanol as a green solvent . The reaction conditions usually involve moderate temperatures and the use of readily available starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The ethyl group at position 3 of the triazolo[4,3-a]pyridine system undergoes oxidation under controlled conditions. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the ethyl substituent to a ketone or carboxylic acid depending on reaction severity . For example:
-
Mild conditions : Ethyl → Ketone ()
-
Harsh conditions : Ethyl → Carboxylic acid ()
The sulfonamide group (–SO₂NH–) is generally stable under oxidation but may form sulfoxides or sulfones in extreme oxidative environments.
Reduction Reactions
The triazole ring and sulfonamide group are resistant to reduction, but selective transformations include:
-
Catalytic hydrogenation : Reduces unsaturated bonds in synthetic precursors (e.g., enaminonitriles used in triazole formation).
-
Lithium aluminum hydride (LiAlH₄) : Reduces carbonyl intermediates during synthesis but does not affect the final compound’s core.
Sulfonamide Functionalization
The sulfonamide nitrogen can undergo alkylation or acylation. For example:
-
Benzylation : Reaction with benzyl halides introduces a benzyl group, enhancing lipophilicity .
-
Acylation : Acetyl chloride forms N-acetyl derivatives, modifying biological activity .
Fluorophenyl Modifications
The 3,4-difluorophenyl group participates in electrophilic aromatic substitution (e.g., nitration, halogenation) under acidic conditions, though fluorine’s electron-withdrawing effects limit reactivity.
Cyclization and Ring-Opening
-
Triazole ring stability : The fused triazole ring resists ring-opening under standard conditions but may decompose at temperatures >250°C.
-
Synthetic cyclization : Precursors like hydrazides and enaminonitriles cyclize under acidic or basic conditions to form the triazolo[4,3-a]pyridine core .
Mechanistic Insights from Structural Analogs
Studies on related triazolopyridine sulfonamides reveal key interactions:
Biological Interaction Pathways
While not direct chemical reactions, the compound’s interactions with enzymes inform its reactivity:
-
Hydrogen bonding : The sulfonamide oxygen and triazole nitrogen form hydrogen bonds with residues like Cys42 and Gly83 in falcipain-2, critical for antimalarial activity .
-
Hydrophobic interactions : The ethyl and fluorophenyl groups enhance binding to hydrophobic enzyme pockets .
Stability and Degradation
-
Thermal stability : Decomposes above 268°C.
-
pH sensitivity : Stable in neutral conditions but hydrolyzes in strongly acidic/basic media, cleaving the sulfonamide group.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H12F2N4O2S
- Molecular Weight : 342.33 g/mol
- IUPAC Name : N-(3,4-difluorophenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
The structural features of this compound contribute to its biological activity, particularly the presence of the triazole and pyridine rings which are known to interact with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing triazolo and pyridine moieties exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
- Case Study : A derivative of this compound was tested against various cancer cell lines, showing promising results in inhibiting cell growth. The study highlighted the compound's ability to induce apoptosis in cancer cells via the activation of caspase pathways.
Antibacterial Activity
The sulfonamide group in this compound enhances its antibacterial properties. This class of compounds has been explored for their effectiveness against Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro studies demonstrated that the compound exhibited antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antibiotic agent. The Minimum Inhibitory Concentration (MIC) values were determined to evaluate its potency.
Antiplatelet Activity
The compound has also been investigated for its antiplatelet effects. Similar structures have been shown to inhibit platelet aggregation, making them candidates for cardiovascular therapies.
- Experimental Evidence : In a controlled study, the antiplatelet activity was assessed using platelet-rich plasma samples. The results indicated a dose-dependent inhibition of platelet aggregation, supporting further exploration in cardiovascular applications.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved may vary depending on the specific application, but common targets include kinases and other regulatory proteins involved in cell signaling .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Comparative Analysis of Triazolopyridine Sulfonamides
IC50 values against *Plasmodium falciparum; †Calculated based on molecular formula.
Key Findings
Impact of R1 Substituents:
- Ethyl groups (e.g., 3-ethyl in the target compound) enhance antimalarial potency compared to methyl analogs. For example, 3-ethyl-N-(3-fluorobenzyl)-[...] showed IC50 = 2.24 µM, while methyl-substituted analogs (e.g., 8h in ) lack reported activity .
- Trifluoromethyl groups (e.g., 6g in ) are under exploration but lack published efficacy data.
Role of Sulfonamide Substituents: Fluorine Position: 3,4-Difluorophenyl (target compound) vs. 3,5-difluorophenyl (): The former may offer improved steric compatibility with target proteins like falcipain-2, though direct comparisons are absent . Benzyl vs.
Synergistic Effects:
- Combining ethyl at R1 with methoxyphenyl in R2 (e.g., ’s lead compound) resulted in sub-micromolar IC50 values, suggesting synergistic interactions between lipophilic and electron-donating groups .
Biological Activity
N-(3,4-difluorophenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a triazolo-pyridine core with a sulfonamide group and a difluorophenyl substituent, which is essential for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds within the triazolo[4,3-a]pyridine class. In particular, this compound has shown promising results against various bacterial strains.
Case Studies and Research Findings
-
Antibacterial Activity :
A study conducted by Goffin et al. demonstrated that modifications in the triazolo-pyrimidine structure significantly influenced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Although related compounds showed varying degrees of activity, specific derivatives maintained effective antibacterial properties while retaining their antiplatelet effects . -
Antifungal and Antiparasitic Properties :
The compound's analogs have been evaluated for antifungal activity and demonstrated efficacy against Candida albicans and Aspergillus niger. Additionally, its potential as an antimalarial agent was explored through virtual screening and molecular docking studies targeting falcipain-2, a key enzyme in Plasmodium falciparum's lifecycle. Compounds from this series exhibited IC50 values indicating good in vitro activity against malaria parasites .
Biological Activity Data Table
The biological activities of this compound are attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and parasite metabolism. The sulfonamide moiety is particularly significant as it mimics p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(3,4-difluorophenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide?
- Methodological Answer : The synthesis typically involves two key steps: (1) sulfonamide coupling between an aromatic sulfonyl chloride and a triazolopyridine amine intermediate, and (2) cyclization to form the triazolo ring. For example, describes a cyclization reaction using methyl ortho-formate and hydrazinylpyridine sulfonamide under reflux conditions, yielding 82% of the triazolopyridine core . Optimized coupling reactions (e.g., using 3-picoline or 3,5-lutidine as bases) improve yields and purity .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 9.51 ppm for H-3 in triazolopyridine derivatives ).
- LC-MS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 435.6 for sulfonamide analogs ).
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., C–C bond lengths in triazolothiadiazole derivatives ).
Q. How is initial biological activity screening conducted for this compound class?
- Methodological Answer : Prioritize in vitro assays against target enzymes or pathogens. For antimalarial studies, triazolopyridine sulfonamides are tested for Plasmodium inhibition (e.g., IC50 values via SYBR Green assays). Activity correlates with substituent electronegativity (e.g., 3,5-difluorophenyl groups enhance potency ).
Advanced Research Questions
Q. How can sulfonamide coupling reactions be optimized to mitigate low yields?
- Methodological Answer : Use 3-picoline or 3,5-lutidine as bases with catalytic N-aryl-sulfilimines to accelerate coupling . Monitor reaction progress via TLC or HPLC to isolate intermediates. For example, substituting pyridine with 3-picoline increased yields from <50% to >80% in analogous reactions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from substituent positioning. For example, para-substituted fluorophenyl groups (e.g., 4-fluorophenyl) may reduce steric hindrance compared to ortho-substituents, improving target binding . Conduct comparative dose-response assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays).
Q. How do computational methods aid in structure-activity relationship (SAR) studies?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins. For triazolopyridine sulfonamides, the sulfonamide moiety often anchors to hydrophobic pockets, while the difluorophenyl group stabilizes π-π stacking . Pair computational predictions with mutagenesis studies to validate binding sites.
Q. What are common pitfalls in scaling up synthesis, and how are they addressed?
- Methodological Answer : Scaling up cyclization reactions may cause exothermic runaway. Implement controlled heating (e.g., microwave-assisted synthesis) and dilute reaction conditions. highlights that scaling from mmol to gram-scale reactions requires incremental yield optimization (e.g., adjusting stoichiometry of methyl ortho-formate ).
Data Contradiction Analysis
Q. Why do similar triazolopyridine sulfonamides exhibit varying metabolic stability?
- Methodological Answer : Metabolic stability depends on substituent lipophilicity. For instance, trifluoromethyl groups increase metabolic resistance compared to chlorophenyl groups due to stronger C–F bonds . Use hepatic microsome assays (e.g., human liver microsomes) to quantify half-life differences and correlate with LogP values.
Q. How to interpret conflicting crystallographic data on bond angles in triazoloheterocycles?
- Methodological Answer : Variations arise from crystal packing forces. Compare multiple datasets (e.g., reports mean C–C bond lengths of 1.38 Å in triazolothiadiazoles, while notes deviations up to 0.03 Å due to fluorophenyl torsion ). Use DFT calculations to model gas-phase geometries and isolate crystal effects.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
